(R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13850136
Molecular Formula: C9H13BrClN
Molecular Weight: 250.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrClN |
|---|---|
| Molecular Weight | 250.56 g/mol |
| IUPAC Name | (1R)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
| Standard InChI Key | VPQKYPUUMKIBFM-OGFXRTJISA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)Br)[C@@H](C)N.Cl |
| SMILES | CC1=C(C=CC(=C1)Br)C(C)N.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride belongs to the class of arylalkylamines, featuring a brominated and methyl-substituted phenyl group attached to an ethanamine backbone. The (R)-enantiomer is distinguished by its specific spatial arrangement, which is critical for its interactions in chiral environments. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃BrClN | |
| Molecular Weight | 250.56 g/mol | |
| CAS Number | 2554380-35-5 | |
| IUPAC Name | (1R)-1-(4-bromo-2-methylphenyl)ethanamine hydrochloride | |
| InChI Key | VPQKYPUUMKIBFM-OGFXRTJISA-N | |
| SMILES | CC1=C(C=CC(=C1)Br)C@@HN.Cl |
The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, making it preferable for laboratory use. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm its stereochemistry and purity .
Comparative Analysis with Analogues
Structural analogues, such as (R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride, highlight the impact of halogen substitution on physicochemical properties. Replacing the methyl group with fluorine reduces steric hindrance but increases electronegativity, altering reactivity in nucleophilic substitutions . Such comparisons underscore the tailored design of brominated arylalkylamines for specific synthetic pathways.
Synthesis and Manufacturing Processes
Bromination and Amine Formation
The synthesis of (R)-1-(4-bromo-2-methylphenyl)ethanamine hydrochloride typically involves bromination of a precursor aromatic compound followed by resolution of the enantiomers. A patented bromination method for similar compounds employs catalytic tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) to direct regioselectivity and minimize byproducts like 2,6-dibromo isomers . For example, bromination of 2-methylphenethylamine in chlorobenzene at 0–20°C yields the 4-bromo derivative with >99% purity when catalyzed by triethylamine hydrochloride .
Enantiomeric Resolution
The (R)-enantiomer is isolated via chiral chromatography or asymmetric synthesis. A common approach involves kinetic resolution using enantioselective enzymes or chiral auxiliaries. The hydrochloride salt is subsequently formed by treating the free amine with hydrochloric acid, as described in protocols for analogous compounds .
Physicochemical Properties
Solubility and Stability
(R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . It remains stable at room temperature when stored in airtight containers protected from light, as exposure to moisture may induce hydrolysis of the amine group .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point range of 180–185°C, consistent with hydrochloride salts of similar amines. Thermal decomposition occurs above 250°C, releasing hydrogen chloride and brominated aromatic byproducts .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
This compound is a key intermediate in synthesizing bioactive molecules. For instance, it serves as a precursor to ligands for G protein-coupled receptors (GPCRs), where the bromine atom facilitates further functionalization via cross-coupling reactions . Its chiral center is critical for achieving enantioselectivity in drug candidates targeting neurological disorders .
Catalysis and Material Science
In asymmetric catalysis, (R)-1-(4-bromo-2-methylphenyl)ethanamine derivatives act as ligands in transition metal complexes, enhancing enantiomeric excess in products . The bromine substituent also allows for post-synthetic modifications, such as Suzuki-Miyaura couplings, to create advanced materials .
Analytical Characterization Techniques
Spectroscopic Methods
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